molecular formula C10H9ClFNO2 B2880513 N-(4-Chloro-5-fluoro-2-methoxyphenyl)prop-2-enamide CAS No. 2361657-59-0

N-(4-Chloro-5-fluoro-2-methoxyphenyl)prop-2-enamide

Cat. No.: B2880513
CAS No.: 2361657-59-0
M. Wt: 229.64
InChI Key: UVPBTHQPPJVHCB-UHFFFAOYSA-N
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Description

N-(4-Chloro-5-fluoro-2-methoxyphenyl)prop-2-enamide is an organic compound with a complex structure that includes chloro, fluoro, and methoxy substituents on a phenyl ring, along with a prop-2-enamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Chloro-5-fluoro-2-methoxyphenyl)prop-2-enamide typically involves multiple steps. One common method starts with the nitration of 4-fluoro-2-methoxyaniline to produce 4-fluoro-2-methoxy-5-nitroaniline. This intermediate is then subjected to reduction and subsequent acylation to introduce the prop-2-enamide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is crucial to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-Chloro-5-fluoro-2-methoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to convert nitro groups to amines or reduce double bonds.

    Substitution: Halogen atoms can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alkanes.

Scientific Research Applications

N-(4-Chloro-5-fluoro-2-methoxyphenyl)prop-2-enamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Chloro-5-fluoro-2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Chloro-5-fluoro-2-methoxyphenyl)prop-2-enamide is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(4-chloro-5-fluoro-2-methoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClFNO2/c1-3-10(14)13-8-5-7(12)6(11)4-9(8)15-2/h3-5H,1H2,2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVPBTHQPPJVHCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)C=C)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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